molecular formula C10H21O4PS2 B14752174 Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate CAS No. 919-46-0

Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate

Cat. No.: B14752174
CAS No.: 919-46-0
M. Wt: 300.4 g/mol
InChI Key: WDFXLQRYBNGGFY-UHFFFAOYSA-N
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Description

Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate is a chemical compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate typically involves the reaction of ethyl acetate with bis[(propan-2-yl)oxy]phosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then separated and purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt the normal function of the enzyme, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate
  • Ethyl [(diisopropoxyphosphorothioyl)sulfanyl]acetate

Uniqueness

Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.

Properties

CAS No.

919-46-0

Molecular Formula

C10H21O4PS2

Molecular Weight

300.4 g/mol

IUPAC Name

ethyl 2-di(propan-2-yloxy)phosphinothioylsulfanylacetate

InChI

InChI=1S/C10H21O4PS2/c1-6-12-10(11)7-17-15(16,13-8(2)3)14-9(4)5/h8-9H,6-7H2,1-5H3

InChI Key

WDFXLQRYBNGGFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSP(=S)(OC(C)C)OC(C)C

Origin of Product

United States

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